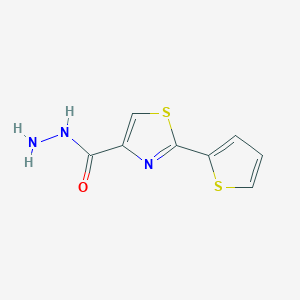

2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

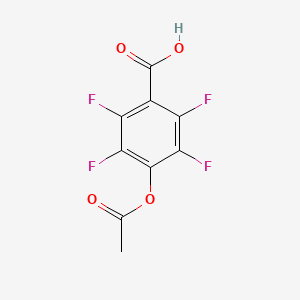

2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide (TTC) is an organic compound used in scientific research to study the effects of drugs and other substances on biological systems. It is a derivative of thiazole, a five-membered ring with an oxygen atom in the middle, and has a carbonyl group attached to the thiazole ring. TTC has been widely used in research due to its ability to interact with proteins, enzymes, and other molecules, making it a useful tool for studying biological systems.

Scientific Research Applications

Synthesis and Chemical Characterization

2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide and its derivatives have been extensively studied for their synthesis and chemical characterization. One such study involved synthesizing new heterocycles that incorporate the 1-phenyl-5-(2-thienyl)pyrazole moiety, showcasing the versatility of this compound in forming various chemical structures (Abdel-Wahab & El-Ahl, 2010).

Antimicrobial and Antitubercular Properties

Research has demonstrated the potential of this compound analogs in antimicrobial and antitubercular applications. A study on 4-isopropylthiazole hydrazide analogs revealed significant efficacy against Mycobacterium tuberculosis, highlighting the compound's role in enhancing antitubercular properties (Mallikarjuna et al., 2009).

Corrosion Inhibition

The compound and its derivatives have been studied for their corrosion inhibition properties. For instance, Density Functional Theory (DFT) modeling and Monte Carlo simulation assessed the performance of certain carbohydrazide Schiff bases as corrosion inhibitors for steel (Obot et al., 2016).

Antiviral Research

In the context of antiviral research, hydrazones bearing the thiazole moiety were synthesized and tested for their activity against SARS-CoV-2, demonstrating potential in viral inhibition (Abu-Melha et al., 2020).

Anticancer Potential

Studies have also explored the anticancer potential of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, indicating significant activity against cancer cell lines (Gomha et al., 2017).

Molecular Docking Studies

Molecular docking studies have been conducted on thiazole/carbohydrazide hybrids, showing strong interactions with enzymes like the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, suggesting potential for antiviral treatments (Al-Humaidi et al., 2022).

Larvicidal Activity

Research on novel arylhydrazones of the compound has shown promising larvicidal activity against Anopheles arabiensis, a malaria vector, indicating its potential in pest control (P et al., 2021).

Nonlinear Optical Properties

The compound's derivatives have also been studied for their nonlinear optical properties, providing insights into their potential applications in optoelectronic devices (Haroon et al., 2020).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . For instance, some thiazole derivatives known as complex II inhibitors have been used extensively to elucidate the structure-function relationships of complex II .

Biochemical Pathways

Thiazole derivatives are known to influence various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to enhance biotin production through both traditional chemical mutagenesis and advanced metabolic engineering .

Pharmacokinetics

A study on a similar compound, tienilic acid, found that it was metabolized in various animals, with its metabolites determined in bile, urine, and plasma following intravenous and oral administration .

Result of Action

Thiazole derivatives are known to exhibit diverse biological activities, which would result in various molecular and cellular effects depending on the specific activity .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that environmental factors could potentially influence the action of 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide.

Biochemical Analysis

Biochemical Properties

2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with phenylalanine hydroxylase, an enzyme crucial for the hydroxylation of phenylalanine to tyrosine . This interaction is competitive, indicating that this compound can inhibit the enzyme’s activity by binding to its active site. Additionally, this compound has shown potential in inhibiting phenylalanine intestinal transport, suggesting its role in modulating amino acid absorption .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the expression of genes involved in oxidative stress responses and metabolic pathways . This compound can also alter cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and altering their function. This inhibition can lead to changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins . Additionally, this compound can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to modulate metabolic pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It has been shown to inhibit acetyl-CoA synthetase 2 (ACSS2), a key enzyme in the conversion of acetate to acetyl-CoA . This inhibition can lead to alterations in the tricarboxylic acid cycle and oxidative phosphorylation, affecting energy production and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, accumulating in specific tissues where it exerts its biological effects . Its distribution is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its localization .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific cellular compartments .

properties

IUPAC Name |

2-thiophen-2-yl-1,3-thiazole-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS2/c9-11-7(12)5-4-14-8(10-5)6-2-1-3-13-6/h1-4H,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTMEFBCYDRAQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=CS2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372511 |

Source

|

| Record name | 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154323-99-6 |

Source

|

| Record name | 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1333816.png)